molecular formula C19H16N4OS3 B2867947 N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-54-4

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2867947
CAS No.: 864917-54-4
M. Wt: 412.54
InChI Key: WQTADHKCVWUWKH-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a 1,2,4-thiadiazole ring via a thioacetamide bridge. This article compares its synthetic routes, biological activities, and physicochemical properties with those of related compounds.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS3/c1-11-3-6-13(7-4-11)17-22-19(27-23-17)25-10-16(24)21-18-20-14-8-5-12(2)9-15(14)26-18/h3-9H,10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTADHKCVWUWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound’s structure combines two pharmacophoric motifs:

  • Benzothiazole : The 6-methyl substitution on the benzothiazole ring may enhance lipophilicity and membrane permeability.

Key analogs (Table 1) include:

Compound Name Structural Variations Biological Activity Reference
N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-2-((1H-1,2,4-triazol-3-yl)thio)acetamide (5j) Fluorophenyl substituent on benzothiazole; triazole-thio linkage Anticonvulsant (ED₅₀ = 52.8 mg/kg in scPTZ test)
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i) 3-Fluorophenyl substitution Anticonvulsant (ED₅₀ = 50.8 mg/kg in MES test)
N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d) Methylphenyl-thiazole core Synthetic intermediate; uncharacterized activity
Compound 7b (thiadiazole derivative) 4-Methyl-2-phenylthiazole Anticancer (IC₅₀ = 1.61 μg/mL against HepG-2)

Structural Insights :

  • Electron-withdrawing groups (e.g., fluorine in 5j) improve anticonvulsant potency by enhancing hydrogen bonding with targets like sodium channels .
  • Methyl groups (e.g., 6-methyl in the target compound) may increase metabolic stability compared to methoxy or nitro substituents (see –12) .

Physicochemical Properties

Elemental Analysis :

  • The target compound’s molecular formula is estimated as C₂₀H₁₈N₄OS₃ (MW: 434.5 g/mol). Comparatively, analogs like C₂₉H₂₃N₅O₅S₃ () show higher oxygen content, impacting solubility .

Thermal Stability :

  • Benzothiazole-thiadiazole hybrids typically exhibit melting points >200°C (e.g., 9d in melts at 210–215°C), suggesting robust stability .

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